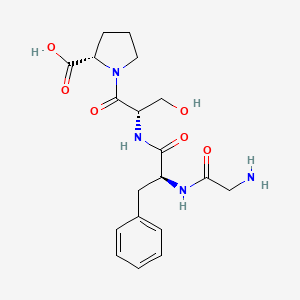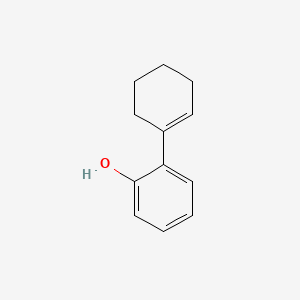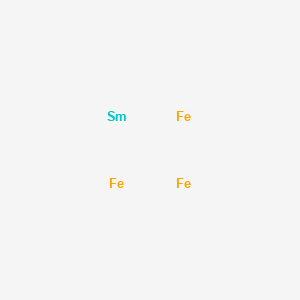
Iron;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. When combined with iron, it forms compounds that exhibit high magnetocrystalline anisotropy and Curie temperature, making them suitable for high-performance permanent magnets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a vacuum or inert atmosphere at temperatures above 1000°C. This process can produce various iron-samarium compounds, such as samarium iron nitrogen (Sm₂Fe₁₇N₃), which is known for its high magnetocrystalline anisotropy field and Curie temperature .
Industrial Production Methods
Industrial production of iron-samarium compounds often involves the use of advanced techniques such as induction heating and high-pressure synthesis. For example, the preparation of high-performance samarium-iron-nitrogen magnets involves mixing heavy rare-earth metal elements with iron and nitrogen, followed by sintering at high temperatures to achieve the desired magnetic properties .
Análisis De Reacciones Químicas
Types of Reactions
Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of samarium, which can exist in +2 and +3 states .
Common Reagents and Conditions
Oxidation: Samarium readily forms a stable oxide layer (Sm₂O₃) when exposed to air. This reaction typically occurs at elevated temperatures.
Reduction: Samarium compounds can be reduced using hydrogen gas to form samarium hydrides (SmH₂ or SmH₃).
Substitution: Samarium reacts with halogens to form samarium halides (e.g., SmCl₃, SmBr₂).
Major Products
The major products of these reactions include samarium oxides, hydrides, and halides, which are used as starting materials for producing high-purity samarium metal and other samarium compounds .
Aplicaciones Científicas De Investigación
Iron-samarium compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. The high magnetocrystalline anisotropy and Curie temperature of these compounds are due to the interaction between the samarium and iron atoms at the atomic level. The iron content controls the formation of a diamond-shaped cellular structure that dominates the density and strength of the domain wall pinning sites, thereby influencing the coercivity and overall magnetic performance .
Comparación Con Compuestos Similares
Iron-samarium compounds can be compared with other rare-earth iron compounds such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅, Sm₂Co₁₇) magnets. While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-iron compounds. Samarium-cobalt magnets, on the other hand, offer excellent temperature stability but are more expensive due to the higher cost of cobalt .
List of Similar Compounds
- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅, Sm₂Co₁₇)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Propiedades
Número CAS |
12518-83-1 |
|---|---|
Fórmula molecular |
Fe3Sm |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
iron;samarium |
InChI |
InChI=1S/3Fe.Sm |
Clave InChI |
VGKILMGFLYTAFY-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


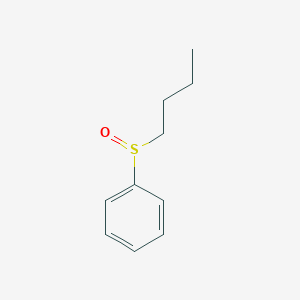
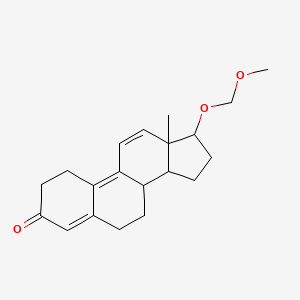
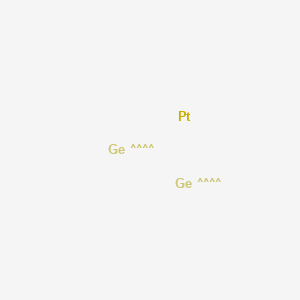

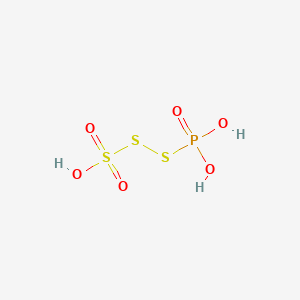
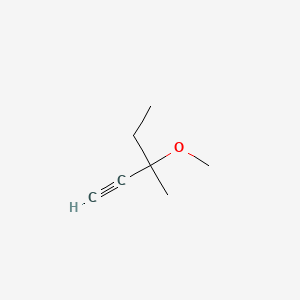
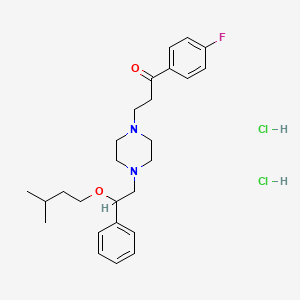
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
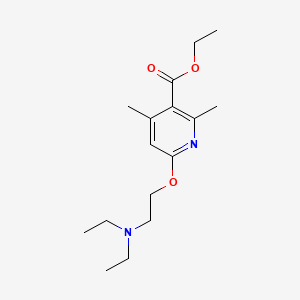
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
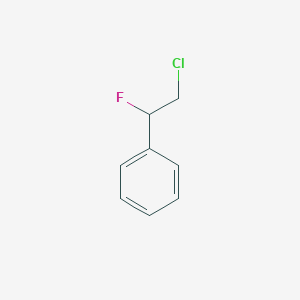
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
